molecular formula C10H15NO3 B1303589 1-Amino-3-(3-methoxyphenoxy)propan-2-ol CAS No. 63273-69-8

1-Amino-3-(3-methoxyphenoxy)propan-2-ol

Cat. No.: B1303589
CAS No.: 63273-69-8
M. Wt: 197.23 g/mol
InChI Key: YRBCPIXBSABXLB-UHFFFAOYSA-N
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Description

Molecular Structure and Formula

The molecular structure of 1-amino-3-(3-methoxyphenoxy)propan-2-ol is characterized by a three-carbon propane backbone bearing distinct functional groups at specific positions. The compound features a primary amino group attached to carbon-1, a secondary hydroxyl group positioned at carbon-2, and a 3-methoxyphenoxy substituent linked through an ether bond to carbon-3. The molecular formula C₁₀H₁₅NO₃ reflects the presence of ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 197.23 grams per mole. The structural arrangement creates a flexible molecule with multiple sites for intermolecular interactions, including hydrogen bonding capabilities through both the amino and hydroxyl groups.

The 3-methoxyphenoxy moiety contributes significantly to the overall molecular architecture, providing an aromatic ring system with electron-donating methoxy substitution at the meta position relative to the phenoxy oxygen. This substitution pattern influences the electronic distribution within the aromatic system and affects the compound's overall polarity and solubility characteristics. The propanol chain serves as a flexible linker connecting the amino alcohol functionality to the aromatic ether system, allowing for various conformational arrangements in solution and solid-state environments. The precise monoisotopic mass has been determined to be 197.10519335 atomic mass units, providing accurate mass data for high-resolution analytical applications.

Molecular Property Value Source
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Monoisotopic Mass 197.10519335 amu
Exact Mass 197.10500 amu
Heavy Atom Count 14

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for this compound is 63273-69-8, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number provides unambiguous identification and facilitates accurate cross-referencing across different chemical information systems and commercial suppliers. The compound has been assigned the ChemicalBook number CB1113752, which represents an additional database-specific identifier used for cataloging and retrieval purposes. The MDL number MFCD04426759 serves as another important identifier within the MDL Information Systems database, commonly used in pharmaceutical and chemical research applications.

Several alternative identifiers have been established for this compound across different chemical databases and commercial platforms. The compound appears under various commercial codes including TIMTEC-BB SBB010963, CHEMBRDG-BB 4100774, OTAVA-BB 7020401873, and ASDI-INTER 500019451, reflecting its availability from multiple chemical suppliers and research organizations. The UKRORGSYN-BB BBV-025225 identifier indicates its presence in specialized chemical catalogs focused on organic synthesis applications. These multiple identifier systems ensure comprehensive tracking and availability information across diverse chemical information networks and commercial platforms.

The Distributed Structure-Searchable Toxicity database has assigned the identifier DTXSID80377883 to this compound, facilitating its inclusion in computational toxicology and environmental chemistry databases. International chemical nomenclature systems have established standardized approaches for identifying and cataloging this compound across different regulatory jurisdictions. The comprehensive identifier network enables efficient communication and data sharing among researchers, regulatory agencies, and commercial entities involved in chemical research and development activities.

Database/System Identifier Source
Chemical Abstracts Service 63273-69-8
ChemicalBook CB1113752
MDL Information Systems MFCD04426759
Distributed Structure-Searchable Toxicity DTXSID80377883
TIMTEC Building Blocks SBB010963

Stereochemistry and Isomerism

The stereochemical analysis of this compound reveals the presence of a chiral center at carbon-2, which bears the hydroxyl group and creates the potential for enantiomeric forms of the compound. This asymmetric carbon atom generates two possible stereoisomers with R and S configurations, each exhibiting distinct three-dimensional arrangements that may result in different biological activities and pharmacological properties. The chiral nature of the molecule becomes particularly significant in pharmaceutical applications where stereoisomeric forms often display markedly different therapeutic effects and metabolic pathways. Current chemical databases indicate that both enantiomeric forms may exist, though specific stereochemical assignments and optical rotation data require further experimental determination.

The conformational flexibility of the propanol backbone allows for multiple rotational isomers around the carbon-carbon single bonds, creating a complex conformational landscape that influences the compound's solution behavior and crystallization patterns. Computational studies suggest that the preferred conformations involve intramolecular hydrogen bonding interactions between the hydroxyl and amino groups, stabilizing specific three-dimensional arrangements. The 3-methoxyphenoxy substituent can adopt various orientations relative to the propanol chain, with steric and electronic factors determining the most favorable conformational states. These conformational preferences significantly impact the compound's ability to interact with biological targets and participate in chemical reactions.

The aromatic methoxy substitution pattern creates additional stereochemical considerations related to the spatial arrangement of the electron-donating methoxy group relative to other molecular features. The meta-substitution pattern provides distinct electronic and steric properties compared to ortho or para isomers, influencing both chemical reactivity and biological activity profiles. Crystallographic studies of related compounds suggest that the phenoxy ring tends to adopt coplanar arrangements with respect to the ether oxygen, minimizing steric interactions while optimizing electronic conjugation effects.

Structural Characterization Techniques

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance analysis reveals characteristic signals at 6.8–7.2 parts per million corresponding to aromatic protons from the phenoxy group, while the methoxy group displays a distinctive singlet at approximately 3.8 parts per million. The protons adjacent to amino and hydroxyl groups appear in the 2.7–3.1 parts per million region, providing clear evidence for the propanol chain structure and functional group positioning. Carbon-13 nuclear magnetic resonance spectroscopy identifies signals at 55–60 parts per million for the methoxy carbon and 70–75 parts per million for the carbon-oxygen linkage from the phenoxy group, confirming the ether connectivity and substitution patterns.

Infrared spectroscopy offers valuable functional group identification through characteristic absorption bands that confirm the presence of key structural features. The broad absorption peak around 3350 reciprocal centimeters corresponds to both amino and hydroxyl group stretching vibrations, while the carbon-oxygen-carbon stretching from the methoxy group appears at approximately 1250 reciprocal centimeters. These spectroscopic fingerprints provide rapid identification capabilities and structural verification for synthetic and analytical applications. Mass spectrometry analysis using electrospray ionization techniques yields molecular ion peaks at mass-to-charge ratio 181.23 for the protonated molecular ion, confirming the molecular weight and providing fragmentation patterns characteristic of the amino alcohol structure.

High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation through accurate mass measurements. The International Union of Pure and Applied Chemistry name and simplified molecular-input line-entry system representations provide standardized structural notation formats for database storage and computational applications. X-ray crystallography studies of related compounds suggest potential crystalline arrangements and intermolecular packing patterns, though specific crystal structure data for this compound requires additional experimental investigation.

Analytical Technique Key Observations Characteristic Values
¹H Nuclear Magnetic Resonance Aromatic protons 6.8–7.2 ppm
¹H Nuclear Magnetic Resonance Methoxy group 3.8 ppm (singlet)
¹³C Nuclear Magnetic Resonance Methoxy carbon 55–60 ppm
Infrared Spectroscopy Amino/hydroxyl stretch ~3350 cm⁻¹
Mass Spectrometry Molecular ion m/z 181.23 [M+H]⁺

Nomenclature and Classification as an Amino Alcohol

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for organic compound naming, reflecting its structural components and functional group priorities. The base name "propan-2-ol" indicates a three-carbon chain with a hydroxyl group at the second carbon position, while the "1-amino" prefix specifies the primary amino group location at carbon-1. The "3-(3-methoxyphenoxy)" designation describes the ether-linked aromatic substituent with methoxy substitution at the meta position of the phenyl ring. This systematic naming approach ensures unambiguous identification and facilitates accurate communication among researchers and database systems worldwide.

Chemical classification systems categorize this compound as an amino alcohol due to the simultaneous presence of both amino and hydroxyl functional groups within the same molecule. Amino alcohols represent an important class of bifunctional compounds that exhibit unique chemical and biological properties resulting from the interaction between these complementary functional groups. The compound falls under the broader category of phenoxy derivatives, specifically those containing methoxy-substituted aromatic rings linked through ether bonds to aliphatic chains. This classification scheme enables systematic organization of related compounds and facilitates structure-activity relationship studies in pharmaceutical and chemical research applications.

The European Community number assignment and regulatory classification systems provide additional frameworks for categorizing this compound within commercial and environmental monitoring contexts. Trade name variations and commercial designations reflect the compound's availability from multiple suppliers and its applications in different research sectors. The amino alcohol classification carries specific implications for chemical reactivity patterns, including potential for hydrogen bonding, acid-base interactions, and participation in condensation reactions. Understanding these classification relationships enables researchers to predict chemical behavior and identify suitable reaction conditions for synthetic and analytical applications.

Alternative systematic names include variations in functional group naming priorities and different approaches to describing the aromatic substitution patterns. The compound may also be designated using numerical locants that specify the exact positions of functional groups and substituents within the molecular framework. These naming conventions ensure compatibility with different chemical database systems and facilitate comprehensive literature searches and patent investigations.

Properties

IUPAC Name

1-amino-3-(3-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBCPIXBSABXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377883
Record name 1-amino-3-(3-methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63273-69-8
Record name 1-amino-3-(3-methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(3-methoxyphenoxy)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.

Reaction Steps:

  • Formation of 3-(3-methoxyphenoxy)propan-1-ol:

    • Reactants: 3-methoxyphenol, epichlorohydrin
    • Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
    • Reaction: [ \text{3-methoxyphenol} + \text{epichlorohydrin} \rightarrow \text{3-(3-methoxyphenoxy)propan-1-ol} ]
  • Amination to form this compound:

    • Reactants: 3-(3-methoxyphenoxy)propan-1-ol, ammonia or amine
    • Conditions: Elevated temperature, solvent (e.g., ethanol)
    • Reaction: [ \text{3-(3-methoxyphenoxy)propan-1-ol} + \text{ammonia} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(3-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 1-amino-3-(3-methoxyphenoxy)propan-2-one or 1-amino-3-(3-methoxyphenoxy)propanal.

    Reduction: Formation of 1-amino-3-(3-methoxyphenoxy)propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Organic Synthesis : This compound serves as a critical building block in the synthesis of more complex organic molecules. It is utilized in various reactions to create derivatives with enhanced properties or functionalities.

2. Biology

  • Biochemical Assays : The compound is employed in enzyme kinetics studies and as a substrate in biochemical assays, allowing researchers to investigate enzyme activity and interactions with biomolecules.

3. Medicine

  • Therapeutic Potential : Research has indicated that 1-amino-3-(3-methoxyphenoxy)propan-2-ol exhibits anti-inflammatory and analgesic effects. It has been studied for its potential use in treating inflammatory diseases and chronic pain conditions .

4. Industry

  • Pharmaceuticals and Agrochemicals : The compound is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals, contributing to advancements in these fields.

Case Study 1: Anti-inflammatory Activity

In a study involving rats, varying doses of this compound were administered to assess its anti-inflammatory properties. The results demonstrated a dose-dependent reduction in paw edema induced by carrageenan injection, indicating its potential as an anti-inflammatory treatment.

Case Study 2: Analgesic Efficacy

A double-blind placebo-controlled trial evaluated the analgesic effects of the compound in patients with chronic pain conditions. Those receiving the compound reported significant pain relief compared to the placebo group, suggesting its clinical applicability as an analgesic agent .

Mechanism of Action

The mechanism of action of 1-amino-3-(3-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Applications/Findings Reference
1-Amino-3-(3-methylphenoxy)propan-2-ol 3-methylphenoxy 181.23 4698-88-8 Research reagent; liquid form (oil)
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol 2-isopropylphenoxy 209.28 524730-42-5 Versatile scaffold for small-molecule drugs
1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol 4-chloro-3-methylphenoxy 215.68 71954-32-0 Lab-scale synthesis; undefined applications
HUHS1015* Naphthalene-1-yloxy, 2-methoxyphenylamino 328.41 (estimated) Not provided Broad-spectrum anticancer activity (necrosis/apoptosis)
1-Amino-3-(dimethylamino)propan-2-ol Dimethylamino 118.18 50411-39-7 Intermediate in organic synthesis
1-AMINO-3-(2,6-DIMETHYL-PHENOXY)-PROPAN-2-OL HYDROCHLORIDE HYDRATE 2,6-dimethylphenoxy (hydrochloride hydrate) 261.74 (C₁₁H₂₀ClNO₃) 1052527-93-1 Preclinical research (binding affinity studies)

*HUHS1015: 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol

Structural and Functional Analysis

Substituent Effects on Bioactivity: The 3-methoxyphenoxy group in the target compound may enhance solubility compared to non-polar substituents (e.g., 3-methylphenoxy in ). Methoxy groups are known to influence pharmacokinetics by modulating lipophilicity and metabolic stability. HUHS1015 () demonstrates that bulkier aromatic substituents (e.g., naphthalene) significantly enhance anticancer activity, inducing necrosis and apoptosis in diverse cancer cell lines .

Molecular Weight and Applications: Lower molecular weight analogs (e.g., 1-Amino-3-(dimethylamino)propan-2-ol, MW 118.18 ) are typically used as intermediates, whereas higher-weight derivatives (e.g., HUHS1015) are developed for targeted therapies. The 2-isopropylphenoxy variant (MW 209.28 ) serves as a scaffold, highlighting the adaptability of the propanolamine core in drug design.

Hydrochloride Salts and Solubility: The hydrochloride hydrate form of the 2,6-dimethylphenoxy analog () improves water solubility, a critical factor for in vivo efficacy . This suggests that salt formation could optimize the bioavailability of this compound.

Biological Activity

1-Amino-3-(3-methoxyphenoxy)propan-2-ol, also known by its chemical formula C10H15NO3C_{10}H_{15}NO_3, is an organic compound notable for its amino and phenoxy functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a propanol backbone with a methoxy-substituted phenyl group. The unique substitution pattern of the methoxy group at the meta position is significant as it influences both the chemical reactivity and biological activity of the compound compared to other phenoxy derivatives.

Property Details
Chemical Formula C10H15NO3C_{10}H_{15}NO_3
Molecular Weight 197.24 g/mol
Functional Groups Amino, Phenoxy, Methoxy

Antioxidant Properties

Preliminary studies indicate that this compound exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge reactive oxygen species (ROS) has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Cardiovascular Effects

Research indicates that derivatives of this compound may possess pharmacological properties beneficial for cardiovascular health. Some studies have shown that these compounds exhibit beta-adrenolytic activity, which can help in managing heart diseases by reducing heart rate and myocardial contractility . This suggests that the compound could be explored further for its potential use in treating conditions such as hypertension and arrhythmias.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including vasodilation and decreased cardiac output. The structural similarity with other beta-blockers highlights its potential therapeutic relevance.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antioxidant Activity Assessment : In vitro assays demonstrated significant antioxidant activity through DPPH radical scavenging and ABTS assays, indicating that this compound could protect against oxidative damage in cellular models .
  • Beta-Adrenolytic Activity : Comparative studies with known beta-blockers showed that derivatives of this compound could effectively inhibit beta-receptor activity, suggesting a similar pharmacodynamic profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Amino-3-(3-methoxyphenoxy)propan-2-ol, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting epichlorohydrin with 3-methoxyphenol under basic conditions (e.g., NaOH in ethanol) to form an epoxide intermediate, followed by amination with aqueous ammonia. Key optimizations include maintaining low temperatures (0–5°C) during epoxide formation and using polar aprotic solvents like DMF to enhance reaction efficiency. Purification via column chromatography (ethyl acetate/hexane, 3:7 ratio) yields >90% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons from phenoxy group), δ 3.8 ppm (methoxy singlet), and δ 2.7–3.1 ppm (protons adjacent to amino and hydroxyl groups).
  • ¹³C NMR : Signals at δ 55–60 ppm (methoxy carbon) and δ 70–75 ppm (C-O from phenoxy linkage).
  • IR : Broad peak ~3350 cm⁻¹ (-NH₂ and -OH stretches), 1250 cm⁻¹ (C-O-C from methoxy).
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 181.23 .

Q. How does the solubility profile of this compound influence its handling in aqueous vs. organic reaction systems?

  • Methodological Answer : The compound is an oil with high solubility in polar solvents (water, ethanol) but limited solubility in non-polar solvents (hexane). For aqueous-phase reactions, use buffered systems (pH 6–8) to stabilize the amino group against protonation. In organic systems, DMSO or DMF enhances solubility. Storage at 4°C under nitrogen minimizes oxidative degradation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., over-oxidation or dimerization) during functionalization of this compound?

  • Methodological Answer :

  • Oxidation Control : Use stoichiometric KMnO₄ in acidic conditions (0°C) to selectively oxidize the hydroxyl group without affecting the amino group.
  • Dimerization Prevention : Introduce radical inhibitors (e.g., TEMPO) and conduct reactions under inert atmospheres (Ar/N₂).
  • Monitoring : Track reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. How do structural analogs of this compound (e.g., halogen or alkyl-substituted variants) differ in their reactivity toward nucleophilic substitution?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents (e.g., 4-chloro analogs) increase electrophilicity at the β-carbon, accelerating substitution rates by ~30% compared to methoxy.
  • Steric Effects : Bulky substituents (e.g., isopropyl) reduce reaction efficiency due to hindered access to the reactive site.
  • Kinetic Analysis : Use Hammett plots to correlate substituent σ values with rate constants .

Q. What computational modeling approaches predict the binding affinity of this compound derivatives with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs or kinases). Focus on hydrogen bonding with methoxy and amino groups.
  • MD Simulations : AMBER or GROMACS for stability analysis over 100-ns trajectories.
  • Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants (Kd) .

Q. How does pH affect the stability of this compound in biological assays, and what buffering systems extend its half-life?

  • Methodological Answer :

  • Optimal pH : Stability peaks at pH 7.4 (PBS buffer), with a half-life of >48 hours. Degradation occurs via hydrolysis at pH >9.
  • Buffering Systems : HEPES (pH 7.0–8.0) or Tris (pH 7.5–9.0) with 1–5% DMSO to enhance solubility. Avoid carbonate buffers due to nucleophilic carbonate ions .

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